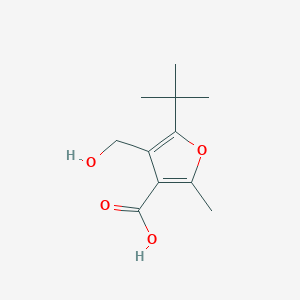

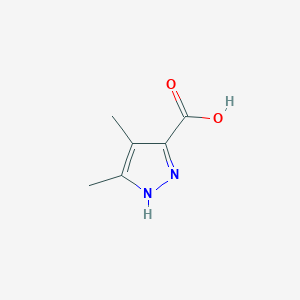

3,4-Dimethyl-1H-pyrazole-5-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

3,4-Dimethyl-1H-pyrazole-5-carboxylic acid and its derivatives can be synthesized through various chemical reactions. For example, 1H-pyrazole-3-carboxylic acid derivatives are prepared via reactions involving acid chlorides with amines or diamines, leading to a variety of functionalized pyrazole compounds (Yıldırım et al., 2005). Intermolecular [3+2] cycloadditions also play a significant role in the synthesis of dimethyl-3,5-diarylpyrazolidine-4-carboxylic acid derivatives, showcasing the compound's versatility (Liu et al., 2000).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been a subject of study, with crystallography revealing detailed aspects of their structural configuration. For instance, the crystal structure analyses of Cu(II) and Co(II) complexes with 1,3-dimethyl-pyrazole-5-carboxylic acid ligands provide insights into the coordination modes and geometrical arrangements of these complexes, highlighting the monodentate coordination of the deprotonated acid to metal ions (Jacimovic et al., 2015).

Wissenschaftliche Forschungsanwendungen

-

Medicine and Agriculture

- Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .

- They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

- The outcomes obtained also vary widely, but in general, pyrazoles have shown promising results in preclinical and clinical trials for various diseases .

-

Organic Synthesis

- Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

- They exhibit tautomerism, which may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .

- The methods of application or experimental procedures involve various synthesis methods and synthetic analogues .

- The outcomes obtained include the successful synthesis of various complex heterocyclic systems .

-

Preparation of Pyrazolato Ligated Complexes

- 3,5-Dimethyl-1H-pyrazole is a common reagent for the preparation of pyrazolato ligated complexes .

- The methods of application or experimental procedures involve the reaction of 3,5-Dimethyl-1H-pyrazole with various metal complexes .

- The outcomes obtained include the successful preparation of various pyrazolato ligated complexes .

-

Preparation of N-1-Substituted Derivatives

- 3,5-Dimethylpyrazole is used to prepare N-1-substituted derivatives having antibacterial activity .

- The methods of application or experimental procedures involve the reaction of 3,5-Dimethylpyrazole with various reagents to form the N-1-substituted derivatives .

- The outcomes obtained include the successful preparation of various N-1-substituted derivatives with antibacterial activity .

-

Anti-Tumor Agents

- 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives have been synthesized and evaluated as new anti-tumor agents against both liver carcinoma (HepG2) and lung carcinoma (A549) cell lines .

- The methods of application or experimental procedures involve the synthesis of the derivatives and their evaluation in cell culture .

- The outcomes obtained include promising results against both HepG2 and A549 cell lines .

-

Synthesis of Condensed Heterocycles

- 3(5)-Aminopyrazoles, which are derivatives of pyrazoles, are used as starting materials for the synthesis of condensed heterocycles, including pyrazolo[1,5-a]pyrimidines .

- The methods of application or experimental procedures involve various synthesis methods .

- The outcomes obtained include the successful synthesis of various condensed heterocycles .

-

Chemical Industry

- Pyrazoles are known as versatile scaffolds in the chemical industry .

- They are often used as starting materials for the preparation of more complex heterocyclic systems .

- The methods of application or experimental procedures involve various synthesis methods .

- The outcomes obtained include the successful synthesis of various complex heterocyclic systems .

-

Structural Studies

- Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .

- This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .

- The methods of application or experimental procedures involve various synthesis methods and structural analyses .

- The outcomes obtained include a deeper understanding of structure/reactivity relationships in this class of heterocycles .

-

Synthesis of Pyrazolo[1,5-a]pyrimidines

- 3(5)-Aminopyrazoles, which are derivatives of pyrazoles, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .

- The methods of application or experimental procedures involve various synthesis methods .

- The outcomes obtained include the successful synthesis of various condensed heterocycles .

Safety And Hazards

Zukünftige Richtungen

The future directions of “3,4-Dimethyl-1H-pyrazole-5-carboxylic acid” could involve its use as a precursor structure for further design of pesticides . It has also found use as a blocking agent for isocyanates .

Relevant Papers Relevant papers on “3,4-Dimethyl-1H-pyrazole-5-carboxylic acid” include studies on its potential as a fungicidal and insecticidal agent , its structure and dynamic properties , and its use as a blocking agent for isocyanates .

Eigenschaften

IUPAC Name |

4,5-dimethyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-4(2)7-8-5(3)6(9)10/h1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZZLPLGTZFNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349122 | |

| Record name | 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-1H-pyrazole-5-carboxylic acid | |

CAS RN |

89831-40-3 | |

| Record name | 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.